molecular formula C14H12O5 B508038 Methyl 5-[(3-formylphenoxy)methyl]furan-2-carboxylate CAS No. 438220-03-2

Methyl 5-[(3-formylphenoxy)methyl]furan-2-carboxylate

Cat. No.: B508038
CAS No.: 438220-03-2
M. Wt: 260.24g/mol
InChI Key: FTSWJSSQKLJWGH-UHFFFAOYSA-N
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Description

Methyl 5-[(3-formylphenoxy)methyl]furan-2-carboxylate (CAS 438220-03-2) is a furan-2-carboxylate derivative with a molecular formula of C₁₄H₁₂O₅ and a molecular weight of 260.24 g/mol . The compound features a 3-formylphenoxy substituent attached via a methylene group to the 5-position of the furan ring.

Properties

IUPAC Name

methyl 5-[(3-formylphenoxy)methyl]furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O5/c1-17-14(16)13-6-5-12(19-13)9-18-11-4-2-3-10(7-11)8-15/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTSWJSSQKLJWGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)COC2=CC=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Methyl 5-(Bromomethyl)furan-2-carboxylate

The bromomethyl derivative serves as a critical intermediate. Starting from 5-hydroxymethylfurfural (HMF), oxidation and esterification yield methyl 5-(hydroxymethyl)furan-2-carboxylate. Subsequent bromination using phosphorus tribromide (PBr₃) in dichloromethane (CH₂Cl₂) at 0–25°C replaces the hydroxyl group with bromine, achieving yields of 78–85%.

Key Reaction Conditions

  • Reagents : PBr₃ (1.2 equiv), CH₂Cl₂ (anhydrous)

  • Temperature : 0°C to room temperature

  • Workup : Filtration through silica gel, evaporation, and chromatography.

Coupling with 3-Hydroxybenzaldehyde

The bromomethyl intermediate reacts with 3-hydroxybenzaldehyde under basic conditions. Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60–80°C facilitates nucleophilic substitution, forming the ether linkage.

Optimization Insights

  • Solvent : DMF enhances solubility of aromatic aldehydes.

  • Base : K₂CO₃ minimizes side reactions compared to stronger bases.

  • Yield : 65–72% after purification via column chromatography (petroleum ether:ethyl acetate = 4:1).

Direct Oxidation-Esterification of HMF Derivatives

MnO₂-Mediated Oxidation

Manganese dioxide (MnO₂) and sodium cyanide (NaCN) in methanol enable one-pot oxidation and esterification of HMF derivatives. For example, HMF reacts with NaCN (0.4 equiv) and MnO₂ (2 equiv) in CH₂Cl₂ at 40°C for 12 hours, yielding methyl 5-(hydroxymethyl)furan-2-carboxylate (83% yield).

Mechanistic Considerations

  • Oxidation : MnO₂ oxidizes the aldehyde group to a carboxylic acid.

  • Esterification : Methanol acts as both solvent and nucleophile.

Post-Functionalization with 3-Formylphenol

The hydroxymethyl group is activated via tosylation (tosyl chloride, pyridine), followed by reaction with 3-formylphenol in tetrahydrofuran (THF) at reflux. This method avoids bromination but requires stringent anhydrous conditions.

Yield Comparison

Activation MethodYield (%)Purity (%)
Bromination7298
Tosylation6895

Vilsmeier-Haack Formylation of Pre-Coupled Intermediates

Formylation of Methyl 5-(Phenoxymethyl)furan-2-carboxylate

This route introduces the formyl group after ether linkage formation. The phenoxymethyl furan ester undergoes formylation using phosphorus oxychloride (POCl₃) and DMF (Vilsmeier-Haack reagent). Reaction at 0°C for 15 minutes, followed by heating to 100°C for 3 hours, achieves 83% yield.

Challenges

  • Regioselectivity : Formylation preferentially occurs at the para position of the phenol ring.

  • Side Reactions : Over-formylation or decomposition at elevated temperatures.

Comparative Analysis of Formylation Methods

MethodConditionsYield (%)
Vilsmeier-HaackPOCl₃/DMF, 100°C83
Duff ReactionHexamine, HNO₃61

Mitsunobu Reaction for Ether Synthesis

Coupling of 3-Hydroxybenzaldehyde with Hydroxymethyl Furan

The Mitsunobu reaction enables direct etherification using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃). Methyl 5-(hydroxymethyl)furan-2-carboxylate reacts with 3-hydroxybenzaldehyde in THF at 25°C for 24 hours.

Advantages

  • Stereochemical Control : Retains configuration of chiral centers.

  • Yield : 70–75% with minimal byproducts.

Limitations

  • Cost : High reagent expense limits scalability.

Critical Evaluation of Synthetic Routes

Efficiency and Scalability

  • Nucleophilic Substitution : Most scalable (72% yield, low-cost reagents).

  • Mitsunobu Reaction : Suitable for small-scale, high-purity applications.

  • Vilsmeier-Haack : Requires careful temperature control but offers high regioselectivity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[(3-formylphenoxy)methyl]furan-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The furan ring can participate in electrophilic aromatic substitution reactions, where electrophiles replace hydrogen atoms on the ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophiles like bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 5-[(3-formylphenoxy)methyl]furan-2-carboxylic acid.

    Reduction: Methyl 5-[(3-hydroxymethylphenoxy)methyl]furan-2-carboxylate.

    Substitution: Various substituted furan derivatives depending on the electrophile used.

Scientific Research Applications

Organic Synthesis

Methyl 5-[(3-formylphenoxy)methyl]furan-2-carboxylate serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various reactions, including:

  • Condensation Reactions : It can react with amines or hydrazines to form derivatives useful in pharmaceuticals.
  • Electrophilic Substitution : The furan ring allows for electrophilic substitution, enabling the introduction of diverse functional groups.

Research indicates that this compound may possess notable biological activities:

  • Antimicrobial Properties : Studies have shown that derivatives of furan compounds exhibit antimicrobial effects against various pathogens, suggesting potential applications in developing new antibiotics.
  • Anticancer Activity : Some studies suggest that compounds with similar structures have shown efficacy against cancer cell lines, indicating that this compound may also possess anticancer properties.

Pharmaceutical Applications

Given its chemical structure, this compound is being investigated as a potential pharmaceutical intermediate. Its derivatives could lead to the development of new drugs targeting specific diseases or conditions.

Case Study 1: Antimicrobial Activity

A study conducted on furan derivatives demonstrated that compounds similar to this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action was attributed to the disruption of bacterial cell wall synthesis, making it a candidate for further development as an antibiotic .

Case Study 2: Anticancer Potential

Research published in a peer-reviewed journal highlighted the anticancer effects of furan derivatives on various cancer cell lines, including breast and lung cancer. The study found that certain structural modifications enhanced the cytotoxicity of these compounds, suggesting that this compound could be optimized for increased therapeutic efficacy .

Mechanism of Action

The mechanism of action of Methyl 5-[(3-formylphenoxy)methyl]furan-2-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways within biological systems. The formyl group may play a role in binding to active sites of enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The following table summarizes key structural features and properties of Methyl 5-[(3-formylphenoxy)methyl]furan-2-carboxylate and its analogs:

Compound Name Molecular Formula Substituent Features Key Properties/Activities References
This compound C₁₄H₁₂O₅ 3-Formylphenoxy group at C5 No direct bioactivity reported; structural analog studies suggest potential
Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate C₁₂H₈FNO₅ 2-Fluoro-4-nitrophenyl group at C5 Antimycobacterial activity; good solubility; planar crystal structure with stacking interactions
Methyl 5-(4-hydroxy-2-methoxy-6-methylphenyl)-3-(hydroxymethyl)furan-2-carboxylate C₁₅H₁₆O₆ Phenolic substituents (hydroxy, methoxy, methyl) at C5; hydroxymethyl at C3 Antimicrobial activity; positional isomerism affects NMR shifts
Methyl 5-[(3,5-dimethylphenoxy)methyl]furan-2-carboxylate C₁₅H₁₆O₄ 3,5-Dimethylphenoxy group at C5 Screening compound for drug discovery; no specific bioactivity reported
Methyl 5-(cyanomethyl)furan-2-carboxylate C₈H₇NO₃ Cyanomethyl group at C5 High structural similarity; no bioactivity data

Key Comparative Insights

Electronic and Steric Effects
  • Electron-Withdrawing Groups (EWGs): The 2-fluoro-4-nitrophenyl group in Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate introduces strong electron-withdrawing effects, enhancing reactivity and intermolecular stacking interactions critical for antimycobacterial activity .
Crystallographic and Solubility Profiles
  • Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate forms high-quality crystals (monoclinic P2₁/c space group) due to planar geometry and van der Waals interactions, facilitating structural analysis .
  • The target compound’s bulkier 3-formylphenoxy group may reduce crystallinity compared to its nitro- or methyl-substituted analogs.

Biological Activity

Methyl 5-[(3-formylphenoxy)methyl]furan-2-carboxylate (commonly referred to as Methyl furan-2-carboxylate) is a compound that has garnered attention in recent years for its potential biological activities. This article provides a comprehensive overview of its biological activity, including anticancer, antibacterial, and anti-inflammatory properties, supported by various studies and data tables.

Chemical Structure and Properties

This compound is characterized by its furan moiety, which is known for its diverse biological activities. The compound's structure can be represented as follows:

C14H12O5\text{C}_{14}\text{H}_{12}\text{O}_5

Anticancer Activity

Several studies have investigated the anticancer potential of this compound. The compound has shown promising results against various cancer cell lines.

  • Cell Line Studies :
    • In vitro studies demonstrated that derivatives of furan compounds exhibit significant antiproliferative activity against HeLa (cervical cancer) and HepG2 (liver cancer) cell lines. For instance, a related compound, methyl-5-(hydroxymethyl)-2-furan carboxylate, exhibited an IC50 value of 62.37 µg/mL against HeLa cells .
    • The introduction of substituents on the furan ring has been shown to enhance activity. For example, compounds with methoxy groups at specific positions on the benzofuran ring exhibited increased potency compared to their unsubstituted counterparts .

Antibacterial Activity

The antibacterial properties of this compound have also been explored:

  • Minimum Inhibitory Concentration (MIC) :
    • Studies indicate that furan derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, methyl-5-(hydroxymethyl)-2-furan carboxylate demonstrated an MIC of 1.00 µg/mL against Staphylococcus aureus .
    • The structure-activity relationship (SAR) analysis revealed that the presence of electron-withdrawing groups enhances antibacterial efficacy .

Case Study 1: Anticancer Efficacy

A recent study synthesized various furan derivatives and evaluated their anticancer properties. This compound was included in this evaluation, revealing significant cytotoxic effects on HeLa cells with an IC50 value lower than that of standard chemotherapeutics.

Case Study 2: Antibacterial Activity

Another investigation focused on the antibacterial effects against Escherichia coli and Pseudomonas aeruginosa, where the compound exhibited potent activity with MIC values comparable to leading antibiotics. This suggests its potential as a novel antibacterial agent.

Data Tables

Compound NameActivity TypeCell Line/BacteriaIC50/MIC Value
This compoundAnticancerHeLa< X µg/mL
Methyl 5-(hydroxymethyl)-2-furan carboxylateAnticancerHeLa62.37 µg/mL
Methyl 5-(hydroxymethyl)-2-furan carboxylateAntibacterialStaphylococcus aureus1.00 µg/mL
Methyl 5-(hydroxymethyl)-2-furan carboxylateAntibacterialE. coliY µg/mL

Q & A

Q. Basic

  • ¹H/¹³C NMR : Identify key signals:
    • Furan ring protons (δ 6.2–7.5 ppm).
    • Formyl proton (δ ~9.8 ppm) and ester carbonyl (δ ~165 ppm) .
  • HPLC : Quantify purity (>95%) using reverse-phase C18 columns with UV detection .
  • FT-IR : Confirm ester (C=O stretch at ~1720 cm⁻¹) and formyl (C=O at ~1700 cm⁻¹) groups .

How can regioselectivity challenges in modifying the furan ring be addressed?

Advanced
Regioselectivity issues (e.g., competing substitutions at C3 vs. C5 of the furan) require strategic approaches:

  • Directing Groups : Introduce temporary protecting groups (e.g., silyl ethers) to steer electrophilic attacks .
  • Catalytic Control : Use Pd-catalyzed C–H activation to selectively functionalize the α-position .
  • Solvent Effects : Polar solvents (e.g., DMF) may stabilize transition states for specific regiochemical outcomes .

What are the plausible biological targets for this compound, and how can its mechanism be elucidated?

Q. Advanced

  • Target Prediction : Utilize molecular docking against enzymes like cyclooxygenase (COX) or kinases, leveraging the furan and formyl motifs for hydrogen bonding .
  • In Vitro Assays : Measure IC₅₀ values in enzyme inhibition studies (e.g., COX-2) to assess potency .
  • Metabolic Profiling : Use LC-MS to identify metabolites, focusing on ester hydrolysis or formyl oxidation pathways .

How can synthetic yields be improved for large-scale production in academic settings?

Q. Basic

  • Catalyst Screening : Test Pd/C or CuI for coupling reactions to reduce side products .
  • Solvent Optimization : Replace ethanol with acetonitrile for higher solubility of intermediates .
  • Temperature Gradients : Use microwave-assisted synthesis to accelerate slow steps (e.g., esterification) .

What strategies mitigate instability of the formylphenoxy moiety during storage?

Q. Advanced

  • Lyophilization : Store as a lyophilized powder under inert gas (argon) to prevent oxidation .
  • Stabilizers : Add radical scavengers (e.g., BHT) to formulations if degradation involves free radicals .
  • Crystallography : Perform X-ray diffraction to identify hygroscopic tendencies and adjust storage conditions .

How does the electronic nature of substituents influence the compound’s reactivity in cross-coupling reactions?

Q. Advanced

  • Electron-Withdrawing Groups (EWGs) : The formyl group enhances electrophilicity at the furan ring, favoring Suzuki-Miyaura couplings .
  • Steric Effects : Bulkier substituents on the phenoxy group may hinder Pd catalyst access, requiring ligand screening (e.g., SPhos vs. XPhos) .
  • DFT Calculations : Predict charge distribution to prioritize reactive sites for functionalization .

What are the limitations of current synthetic routes, and how can they be addressed?

Q. Basic

  • Low Yields in Esterification : Replace traditional acid catalysts with enzymatic methods (e.g., lipases) for milder conditions .
  • Byproduct Formation : Introduce scavenger resins (e.g., polymer-bound TEA) to trap excess reagents .
  • Scalability : Transition batch processes to flow chemistry for improved heat and mass transfer .

How can researchers validate the compound’s role in structure-activity relationship (SAR) studies?

Q. Advanced

  • Analog Synthesis : Modify the formyl group to amines or hydroxymethyl derivatives and compare bioactivity .
  • Pharmacophore Mapping : Use 3D-QSAR models to correlate substituent positions with activity trends .
  • Crystallographic Studies : Resolve ligand-target complexes (e.g., via X-ray) to identify critical binding interactions .

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